

6-(Pyridin-3-yl)pyrimidin-4-amine molecular weight

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Compound of Interest

Compound Name: 6-(Pyridin-3-yl)pyrimidin-4-amine

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An In-depth Technical Guide to the Molecular Weight and Characterization of **6-(Pyridin-3-yl)pyrimidin-4-amine**

Abstract

This technical guide provides a comprehensive overview of **6-(Pyridin-3-yl)pyrimidin-4-amine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The primary focus of this document is the precise determination and validation of its molecular weight. We delve into its fundamental physicochemical properties, structural elucidation, and the analytical techniques essential for its characterization. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, the rationale behind methodological choices, and a discussion of the compound's relevance as a structural scaffold, particularly in the development of kinase inhibitors.

Introduction

6-(Pyridin-3-yl)pyrimidin-4-amine is a bicyclic aromatic heterocycle containing both a pyridine and a pyrimidine ring system. This structural motif is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The arrangement of nitrogen atoms provides key hydrogen bond donors and acceptors, making it an ideal building block for designing specific and potent inhibitors of enzymes, such as kinases. The development of novel therapeutics, including N-(pyridin-3-yl)pyrimidin-4-amine analogues as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy, underscores the compound's importance.^{[1][2]}

Accurate determination of the molecular weight is the most fundamental step in the chemical characterization of any compound. It serves as the initial validation of a successful synthesis and is a prerequisite for all subsequent quantitative studies, including pharmacology, toxicology, and formulation development. This guide provides a detailed framework for understanding, determining, and validating the molecular weight of **6-(Pyridin-3-yl)pyrimidin-4-amine**, grounding the theoretical calculations in practical, field-proven analytical methodologies.

Physicochemical and Structural Properties

The identity of a chemical compound is defined by its molecular formula and the specific arrangement of its constituent atoms. These factors directly determine its molecular weight and other key physical properties.

Molecular Formula and Weight

The molecular formula for **6-(Pyridin-3-yl)pyrimidin-4-amine** is $C_9H_8N_4$.^{[3][4]} Based on this formula, the molecular weight is calculated from the atomic masses of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u).

- Monoisotopic Mass: 172.0749 u
- Average Molecular Weight: 172.191 g/mol ^[3]

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is the value typically observed in high-resolution mass spectrometry. The average molecular weight (or molar mass) uses the weighted average of all natural isotopes of each element and is used for stoichiometric calculations in the laboratory.

Molecular Structure

The structural arrangement of **6-(Pyridin-3-yl)pyrimidin-4-amine** consists of a pyrimidine ring substituted at the 6-position with a pyridin-3-yl group and at the 4-position with an amine group.

Caption: Figure 1: 2D structure of **6-(Pyridin-3-yl)pyrimidin-4-amine**.

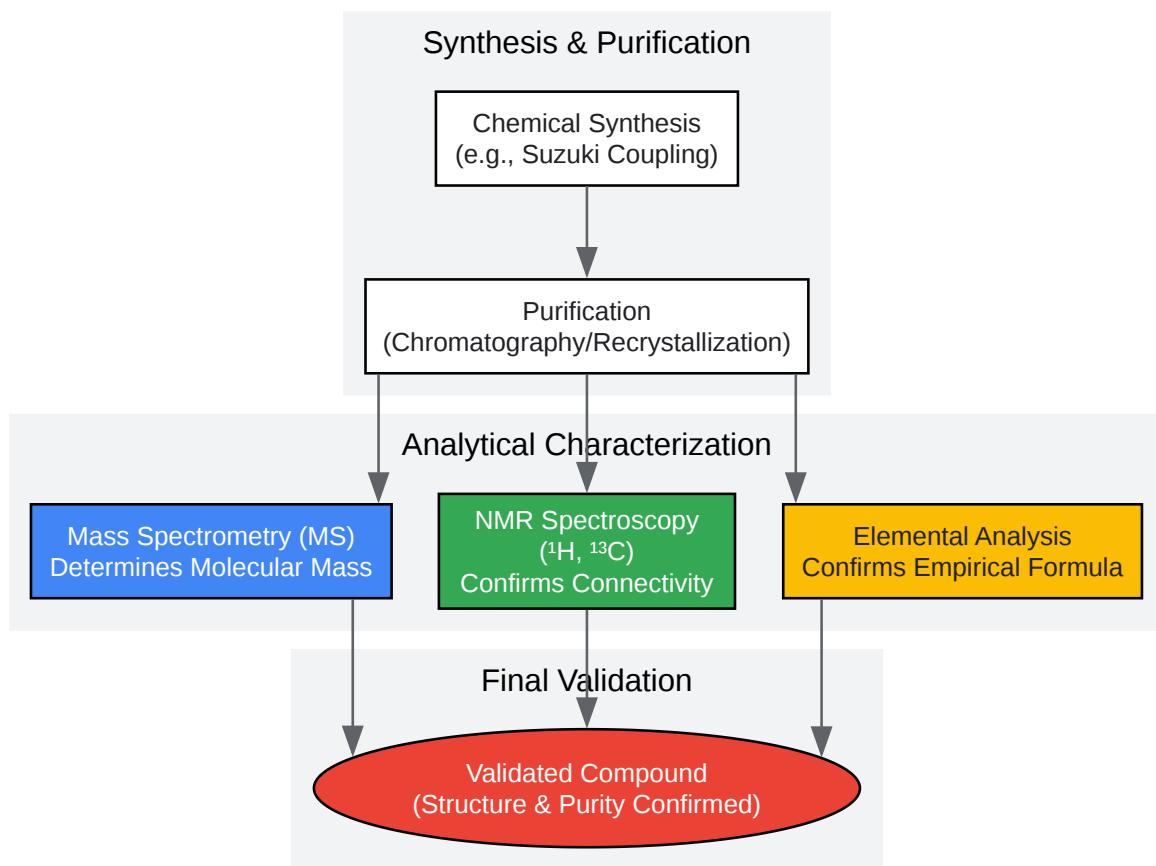
Key Physicochemical Data

The following table summarizes essential identification and property data for the compound.

| Property | Value | Source |
|-------------------|--|---|
| Molecular Formula | C ₉ H ₈ N ₄ | [4] |
| Molecular Weight | 172.19 g/mol | [4] |
| CAS Number | 1192814-34-8 | [4] [5] |
| Appearance | Solid (typical) | N/A |
| InChI Key | VPRKGLYZWQCCHU- UHFFFAOYSA-N | [3] |

Experimental Workflow for Structural and Molecular Weight Validation

A multi-pronged analytical approach is required to unambiguously confirm the structure and molecular weight of a synthesized compound. This self-validating system ensures that the material meets the required identity and purity standards for research and development.



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Caption: Figure 2: Workflow for synthesis and analytical validation.

Mass Spectrometry Protocol

Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the monoisotopic mass.

Methodology:

- **Sample Preparation:** Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is highly effective for this polar molecule as it typically

generates a protonated molecular ion $[M+H]^+$.

- Analysis: Perform the analysis in positive ion mode.
- Data Interpretation:
 - Expected Result: A prominent peak should be observed at an m/z value corresponding to the protonated molecule $[C_9H_8N_4 + H]^+$.
 - Calculation: 172.0749 (monoisotopic mass) + 1.0078 (mass of H^+) = 173.0827 m/z .
 - Validation: The observed m/z value in a high-resolution instrument (e.g., TOF or Orbitrap) should match this theoretical value to within a few parts per million (ppm), confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass, NMR spectroscopy validates the specific arrangement of atoms (the molecular structure). The unique chemical environment of each proton (1H NMR) and carbon (^{13}C NMR) atom results in a distinct resonance signal, providing a structural "fingerprint" of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., $DMSO-d_6$ or $CDCl_3$).
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Data Interpretation:
 - 1H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on both the pyridine and pyrimidine rings, as well as a signal for the amine ($-NH_2$) protons. The integration of these signals should correspond to the number of protons in each environment.

- ^{13}C NMR: The spectrum should reveal nine distinct signals for the nine carbon atoms in the molecule, consistent with the proposed structure.
- Validation: The combination of chemical shifts, signal integrations, and coupling patterns must be fully consistent with the structure of **6-(Pyridin-3-yl)pyrimidin-4-amine** to validate the molecular formula determined by MS.

Representative Synthesis

The synthesis of **6-(Pyridin-3-yl)pyrimidin-4-amine** and its analogues often involves modern cross-coupling reactions. The Suzuki reaction, which forms a carbon-carbon bond between a boronic acid and a halide, is a common and effective method.[\[6\]](#)

Suzuki Coupling Protocol

Causality: This protocol provides a reliable method for constructing the C-C bond between the pyrimidine and pyridine rings, starting from commercially available precursors.

Materials:

- 4-Amino-6-chloropyrimidine
- Pyridine-3-boronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or Bis(triphenylphosphine)palladium(II) dichloride)[\[6\]](#)
- Base (e.g., Na_2CO_3 or K_2CO_3)
- Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

- Reaction Setup: To a reaction vessel, add 4-amino-6-chloropyrimidine (1 equivalent), pyridine-3-boronic acid (1.2 equivalents), and the base (2-3 equivalents).
- Solvent Addition: Add the solvent mixture (e.g., dioxane and water in a 4:1 ratio).

- Degassing: Bubble nitrogen or argon through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the mixture under an inert atmosphere.
- Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure **6-(Pyridin-3-yl)pyrimidin-4-amine**.

Applications in Drug Discovery

The **6-(Pyridin-3-yl)pyrimidin-4-amine** core is a valuable scaffold in drug discovery due to its ability to form specific interactions with protein targets. Its derivatives have shown significant potential as kinase inhibitors. Recent studies have detailed the design and synthesis of novel N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent and selective inhibitors of CDK2, a key regulator of the cell cycle that is often dysregulated in cancer.^{[1][2]} One promising compound from such a series demonstrated significant antiproliferative activity against various cancer cell lines and induced cell cycle arrest and apoptosis.^[1] The foundational knowledge of the core molecule's molecular weight and properties is critical for the design and quantitative structure-activity relationship (SAR) studies of these more complex derivatives.

Conclusion

The molecular weight of **6-(Pyridin-3-yl)pyrimidin-4-amine** is a fundamental constant, precisely determined to be 172.191 g/mol based on its molecular formula, C₉H₈N₄. This guide has detailed the robust, multi-technique workflow required for the empirical validation of this value, emphasizing the synergy between mass spectrometry for mass determination and NMR spectroscopy for structural confirmation. The protocols and rationale provided herein serve as a

trusted resource for researchers, ensuring the integrity and quality of this important chemical building block in its application toward the development of novel therapeutics.

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